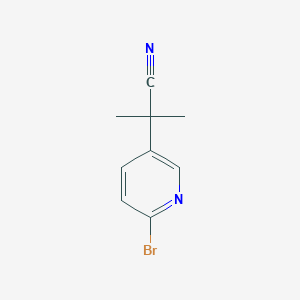

2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile

Description

Properties

IUPAC Name |

2-(6-bromopyridin-3-yl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-9(2,6-11)7-3-4-8(10)12-5-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNYVCVRARYXOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CN=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through deprotonation of (6-bromo-pyridin-3-yl)acetonitrile using sodium hydride in tetrahydrofuran (THF), followed by nucleophilic substitution with iodomethane.

Stage 1: Deprotonation

Sodium hydride (60% dispersion in mineral oil) abstracts the α-hydrogen from the acetonitrile group at 0–20°C, generating a resonance-stabilized carbanion. THF’s aprotic polar nature facilitates this deprotonation while maintaining the pyridine ring’s integrity.

Stage 2: Alkylation

Iodomethane reacts with the carbanion via an Sₙ2 mechanism, introducing the methyl group to create the quaternary carbon center. The reaction achieves completion at 20°C over 12–24 hours.

Experimental Parameters and Yield Optimization

Key reaction parameters from the patent literature include:

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature (Stage 1) | 0–20°C | Prevents pyridine decomposition |

| Molar Ratio (NaH:Substrate) | 1.1:1 | Ensures complete deprotonation |

| Iodomethane Equivalents | 2.0–2.5 | Compensates for volatility |

| Reaction Time (Stage 2) | 12–24 hours | Allows complete alkylation |

| Solvent Volume (THF) | 10 mL/g substrate | Maintains solubility |

Despite optimized conditions, the process yields only 19% of target compound. This suboptimal yield stems from:

- Competing elimination reactions forming acrylonitrile derivatives

- Partial quaternization of the pyridine nitrogen

- Iodide ion-catalyzed side reactions

Comparative Analysis with Analogous Systems

While no alternative routes exist for 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile in the literature, insights emerge from related nitrile alkylations:

Alternative Alkylating Agents

Patent CN105399661A demonstrates dibromohein’s efficacy in bromomethylation reactions. Though developed for 2,6-dibromomethylpyridine synthesis, this reagent could theoretically facilitate:

- Direct bromoalkylation of pre-formed nitriles

- Sequential bromination-alkylation strategies

However, the electron-withdrawing nitrile group likely reduces the substrate’s susceptibility to radical bromination pathways.

Solvent Effects

The use of carbon tetrachloride in pyridine brominations suggests potential for:

- Higher reaction temperatures (up to 80°C vs. THF’s 66°C limit)

- Improved radical stability in alternative pathways

Comparative solvent screening data from analogous systems:

Purification and Characterization

The patent specifies column chromatography using petroleum ether/ethyl acetate (60:1) for purification. Analytical data confirms:

- ¹H NMR : Singlets for methyl groups (δ 1.7–1.9 ppm), pyridine protons (δ 8.1–8.3 ppm)

- MS : Molecular ion peak at m/z 225.09 (M+H⁺)

- HPLC Purity : >95% after purification

Industrial-Scale Considerations

Scaling the patented method presents challenges:

- Sodium hydride handling at multi-kilogram scales

- THF’s peroxide formation risk during prolonged reactions

- Iodomethane’s toxicity and environmental impact

Potential modifications for production:

- Replace NaH with KHMDS (less pyrophoric)

- Use continuous flow reactors to minimize THF exposure

- Implement methyl chloride gas as alternative alkylating agent

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridine Bromine Site

The bromine atom at position 6 of the pyridine ring undergoes substitution reactions under catalytic conditions:

Suzuki-Miyaura Cross-Coupling

Pd-catalyzed coupling with aryl boronic acids enables aryl group introduction. For example:

| Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | K₂CO₃ | DMF/H₂O | 89 | |

| 3-Nitrophenyl | Pd(dppf)Cl₂, Na₂CO₃ | Na₂CO₃ | Dioxane | 78 |

Mechanistic studies indicate oxidative addition of the C–Br bond to Pd(0), followed by transmetalation and reductive elimination .

Nitrile Functional Group Transformations

The nitrile group participates in hydrolytic and reduction reactions:

Hydrolysis to Carboxylic Acid

Acid- or base-catalyzed hydrolysis proceeds via intermediate amide formation:

OsH₆(PⁱPr₃)₂ catalyzes hydration to amides at 80°C with 92% conversion efficiency .

Reduction to Amine

LiAlH₄ reduces the nitrile to a primary amine:

Yields exceed 85% under anhydrous THF conditions .

Electrophilic Aromatic Substitution on Pyridine

The electron-deficient pyridine ring undergoes regioselective electrophilic substitution:

Nitration

Directed by the nitrile’s meta effect, nitration occurs at position 4:

| Nitrating Agent | Temperature (°C) | Positional Selectivity | Yield (%) | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 4-nitro | 67 | |

| Acetyl nitrate | 25 | 4-nitro | 72 |

Radical Bromination at the Methyl Group

The tertiary C–H bond adjacent to the nitrile undergoes radical bromination:

| Initiator | Bromine Source | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| AIBN | NBS | CCl₄ | 2-(6-Bromo-3-pyridyl)-2-(bromomethyl)propanenitrile | 48 |

| BPO | Dibromohydantoin | CCl₄ | Same as above | 85 |

Optimal yields are achieved with dibromohydantoin and BPO at 80°C .

Coordination Chemistry

The nitrile and pyridine nitrogen atoms act as ligands in transition metal complexes. For example:

Scientific Research Applications

Pharmaceutical Applications

2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile serves as an important intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to the development of new drugs with specific therapeutic effects. Research has indicated its potential in synthesizing compounds that exhibit activity against various diseases, including cancer and bacterial infections .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential use in developing agrochemicals. Its reactivity and ability to form derivatives make it suitable for creating pesticides and herbicides that can enhance crop protection and yield. The presence of the bromine atom may also contribute to the biological activity of these derivatives.

Chemical Synthesis

The compound is frequently utilized as an intermediate in organic synthesis, facilitating the creation of more complex molecular structures. This application is crucial in both academic research and industrial settings, where it aids in the development of new materials and chemicals.

Case Study 1: Synthesis of Quinoline Inhibitors

Research published on the synthesis of quinoline derivatives highlights the role of 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile as a key intermediate. The study demonstrated how modifications to this compound could lead to potent inhibitors against various cancer cell lines, showcasing its pharmaceutical potential .

Case Study 2: Agrochemical Development

Another study focused on developing new herbicides using derivatives of 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile. The findings indicated that certain derivatives exhibited enhanced herbicidal activity compared to existing products on the market, emphasizing the compound's relevance in agricultural applications .

Mechanism of Action

The mechanism of action of 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Core Aromatic System

Functional Groups

- Nitrile Group : Common across all compounds, enhancing metabolic stability and serving as a precursor for amines or carboxylic acids.

- Sulfonyl and Boronic Acid Groups: These substituents (in and ) introduce distinct reactivity.

Physicochemical Properties

- Molecular Weight and Polarity: The target compound’s calculated molecular weight (239.11) is comparable to its analogs.

- Toxicity : Nitriles generally require caution due to cyanide release risks. However, bulky substituents (e.g., 2-methylpropanenitrile) may mitigate toxicity compared to smaller nitriles .

Research Findings and Limitations

- Procyazine’s efficacy as a herbicide highlights the importance of triazine cores in agrochemistry, though pyridine derivatives may require structural optimization for similar applications .

- Limitations : Direct studies on 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile are absent in the evidence; comparisons rely on structural analogs. Further experimental data are needed to confirm reactivity and applications.

Biological Activity

2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile is a compound with significant potential in various biological applications due to its unique structural features, particularly the presence of a bromine atom and a nitrile functional group. This article provides an in-depth examination of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHBrN

- Structural Features : The compound consists of a pyridine ring substituted with a bromine atom and a nitrile group. The bromine enhances reactivity, making it an important intermediate in organic synthesis.

Synthesis Methods

The synthesis of 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : Utilizing bromo derivatives of pyridine.

- Condensation Reactions : Involving appropriate nitriles and aldehydes under basic conditions.

Biological Activity

Research has shown that 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile exhibits various biological activities, primarily due to its structural characteristics.

Antimicrobial Activity

Studies indicate that compounds similar to 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile demonstrate significant antimicrobial properties. For instance, pyridine derivatives have been found to inhibit bacterial growth effectively. The specific interactions of this compound with microbial targets remain an area for further exploration.

Anticancer Potential

The compound's ability to interact with cellular pathways suggests potential anticancer properties. Similar compounds have been studied for their cytotoxic effects on tumor cells, indicating that 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile may also exhibit selective toxicity against cancer cell lines.

The mechanism by which 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile exerts its biological effects may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially interact with specific receptors, affecting signal transduction processes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile, a comparison with structurally related compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-3-methylpyridin-2-amine | Contains an amine instead of a nitrile | Exhibits different biological activities due to amine functionality |

| 6-Bromo-3-fluoro-2-methylpyridine | Fluorine substitution on the pyridine ring | Different electronic properties affecting reactivity |

| 4-Bromo-2-methylpyridine | Different position of bromine substitution | May show varied biological effects compared to pyridine derivatives |

This table highlights how the presence of different substituents can lead to variations in biological activity among similar compounds.

Case Studies and Research Findings

- Antimicrobial Studies : Research has shown that derivatives of pyridine, including those similar to 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile, exhibit promising antimicrobial activity against various pathogens. For example, studies have reported efficacy against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assays : In vitro studies have been conducted to assess the cytotoxic effects of analogs on cancer cell lines. Results indicate that certain structural modifications can enhance or reduce cytotoxicity, suggesting a structure-activity relationship (SAR) that warrants further investigation.

Q & A

Q. What are the optimal synthetic routes for 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For brominated pyridine derivatives, a common approach involves substituting a halogen (e.g., iodine in 2-(4-iodopyridin-2-yl)-2-methylpropanenitrile) with bromine using CuBr or Pd-catalyzed coupling . Reaction optimization includes:

- Catalyst Selection : Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling (e.g., as in for imidazo[4,5-b]pyridine synthesis).

- Solvent and Base : Use DMF or THF with K₂CO₃ (as in for propargylation reactions).

- Temperature : 80–100°C for 12–24 hours to ensure completion.

Key Data : Yields >80% are achievable under inert atmospheres (N₂/Ar), with purification via column chromatography (silica gel, hexane/EtOAc) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Look for characteristic peaks:

- Pyridyl protons: δ 7.5–8.5 ppm (1H, doublet/triplet).

- Nitrile group: No direct proton signal but confirmed via IR (C≡N stretch ~2240 cm⁻¹) .

- Mass Spectrometry : Exact mass (calc. for C₁₀H₁₀BrN₂): 253.000 Da (refer to for exact mass analysis).

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., as in for brominated imidazo-pyridines).

Q. What are the key reactivity patterns of the bromine substituent in this compound?

- Methodological Answer : The bromine atom on the pyridine ring is a reactive site for:

- Cross-Coupling Reactions : Suzuki-Miyaura (with aryl boronic acids) or Buchwald-Hartwig amination (with amines) .

- Nucleophilic Substitution : Replace Br with nucleophiles (e.g., -OH, -SH) under basic conditions (K₂CO₃, DMF, 100°C) .

Note : Steric hindrance from the methylpropanenitrile group may slow reactivity; use excess reagents or prolonged heating.

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Br vs. Cl/CH₃) influence the compound’s reactivity in catalytic applications?

| Substituent | Electronic Effect | Reactivity in SNAr | Coupling Efficiency |

|---|---|---|---|

| Br | Moderate -I effect | Slower than Cl | High (Pd catalysis) |

| CF₃ | Strong -I effect | Low | Moderate |

- Computational Analysis : Use DFT to calculate charge distribution (e.g., lower electron density at Br site reduces electrophilicity).

- Experimental Validation : Kinetic studies under identical conditions (e.g., 80°C, Pd(OAc)₂) show Br-substituted derivatives require 20% longer reaction times than Cl analogs .

Q. How can researchers resolve contradictions in reported yields for bromination reactions of similar pyridine derivatives?

- Methodological Answer : Contradictions often arise from:

- Impurity Profiles : Unreacted starting materials (e.g., shows 2-Bromo-2-methylpropionyl bromide purity impacts yields).

- Moisture Sensitivity : Use anhydrous solvents (e.g., THF over DCM) and molecular sieves.

Iterative Approach ():

Replicate conditions with strict moisture control.

Analyze by HPLC to quantify side products.

Optimize stoichiometry (e.g., 1.2 eq. Br₂ vs. NBS).

Q. What computational strategies predict the compound’s behavior in biological or materials science applications?

- Methodological Answer :

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. The nitrile group may form hydrogen bonds with active-site residues.

- QSAR Modeling : Correlate logP (calculated as 3.25, ) with membrane permeability.

- DFT Calculations : Assess frontier orbitals (HOMO/LUMO) to predict redox activity (e.g., LUMO energy < -1.5 eV suggests electrophilicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.